Ethanol

Description

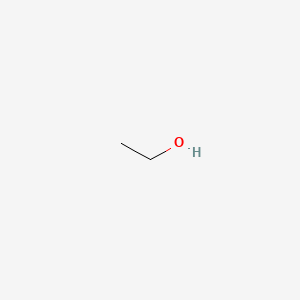

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O/c1-2-3/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFQSCWFLJHTTHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O, Array, CH3CH2OH | |

| Record name | DENATURED ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17187 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/667 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHANOL (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0044 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ethanol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Ethanol | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

42845-45-4 | |

| Record name | Ethanol, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42845-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9020584 | |

| Record name | Ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

46.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethanol with a small amount of an adulterant added so as to be unfit for use as a beverage., Ethanol appears as a clear colorless liquid with a characteristic vinous odor and pungent taste. Flash point 55 °F. Density 6.5 lb / gal. Vapors are heavier than air., Liquid; Liquid, Other Solid; NKRA; Other Solid; Water or Solvent Wet Solid, Clear, colorless liquid with a weak, ethereal, vinous odor; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Clear, colourless, mobile liquid with a characteristic odour and a burning taste, Clear, colorless liquid with a weak, ethereal, vinous odor. | |

| Record name | DENATURED ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17187 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/667 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/481 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Ethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000108 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHANOL (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0044 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Ethanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/546/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | ETHYL ALCOHOL (ETHANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1034 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0262.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

173.3 °F at 760 mmHg (NTP, 1992), 78.24 °C, 78 °C, 173 °F | |

| Record name | ETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/667 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00898 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ethanol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/82 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHANOL (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0044 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL ALCOHOL (ETHANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1034 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0262.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

55 °F (NTP, 1992), 55 °F, 14.0 °C (57.2 °F) - closed cup, Table: Flash Point for Ethyl Alcohol and Water [Table#229], 55 °F (13 °C) (closed cup), 12.0 °C c.c. | |

| Record name | ETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/667 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/481 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Ethanol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/82 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHANOL (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0044 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL ALCOHOL (ETHANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1034 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0262.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

greater than or equal to 100 mg/mL at 73 °F (NTP, 1992), In water, miscible /1X10+6 mg/L/ at 25 °C, Miscible with ethyl ether, acetone, chloroform; soluble in benzene, Miscible with many organic solvents, 1000.0 mg/mL, Solubility in water: miscible, Soluble in water, Miscible | |

| Record name | ETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/667 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00898 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ethanol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/82 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000108 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHANOL (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0044 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Ethanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/546/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | Ethyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0262.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.79 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7893 g/cu cm at 20 °C, Relative density (water = 1): 0.79, < 0.810, 0.79 | |

| Record name | ETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/667 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethanol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/82 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHANOL (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0044 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Ethanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/546/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | ETHYL ALCOHOL (ETHANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1034 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0262.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

1.59 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 1.59 (Air = 1), Relative vapor density (air = 1): 1.6, 1.59 | |

| Record name | ETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/667 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethanol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/82 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHANOL (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0044 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL ALCOHOL (ETHANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1034 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

40 mmHg at 66 °F ; 50 mmHg at 77 °F (NTP, 1992), 59.3 [mmHg], VP: -73 °C at 1 Pa; -56 °C at 10 Pa; -34 °C at 100 Pa; -7 °C at 1 kPa (all extrapolated); 29.2 °C at 10 kPa; 78.0 °C at 100 kPa, 59.3 mm Hg at 25 °C /Extrapolated/, Vapor pressure, kPa at 20 °C: 5.8, 44 mmHg | |

| Record name | ETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/667 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/481 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Ethanol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/82 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHANOL (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0044 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL ALCOHOL (ETHANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1034 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0262.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

...The purpose of this study was to compare aluminum levels in fresh, and stored, canned beer representative of U.S. quality draft. ...two brands of beer, A and B, held at two different temperatures of 23 °C (room temperature) and 5 °C (refrigerated) over a period of 5 months. Room temperature beer was found to contain more aluminum (108 ug/L) than refrigerated beer and brand A at room temperature had significantly more aluminum content (546 ug/L) than brand B (414 ug/L) at the end of the duration of storage period. Aluminum content changes from day 0 to day 150 were significant. | |

| Record name | Ethanol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/82 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Clear, colorless, very mobile liquid | |

CAS No. |

64-17-5 | |

| Record name | DENATURED ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17187 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/667 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000064175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00898 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85228 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.526 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K9958V90M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethanol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/82 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000108 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHANOL (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0044 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL ALCOHOL (ETHANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1034 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/KQ602160.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-173.4 °F (NTP, 1992), -114.14 °C, -114.1 °C, -114 °C, -173 °F | |

| Record name | ETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/667 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00898 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ethanol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/82 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000108 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHANOL (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0044 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL ALCOHOL (ETHANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1034 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0262.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Ethanol Metabolism and Associated Biochemical Pathway Perturbations

Oxidative Metabolic Pathways of Ethanol (B145695)

This compound is predominantly metabolized in the liver through three main oxidative pathways: the alcohol dehydrogenase (ADH) pathway, the microsomal this compound-oxidizing system (MEOS), and the catalase pathway. Each of these systems contributes to the clearance of this compound from the body, with the ADH pathway being the most significant under normal conditions.

Alcohol Dehydrogenase (ADH) Pathway Kinetics and Isozymes

The primary pathway for this compound metabolism is catalyzed by alcohol dehydrogenase (ADH), a cytosolic enzyme that oxidizes this compound to acetaldehyde (B116499). nih.govpitt.edu This reaction follows Michaelis-Menten kinetics. libretexts.orgnih.gov At low to moderate this compound concentrations, the rate of metabolism is proportional to the this compound concentration. However, as the concentration of this compound increases, the ADH enzyme becomes saturated, and the rate of metabolism reaches a maximum velocity (Vmax), becoming independent of further increases in this compound concentration (pseudo-zero-order kinetics). winthrop.edu

Human ADH exists as a family of isozymes, which are grouped into different classes based on their structural and kinetic properties. nih.govnih.govyoutube.com The main isoenzymes involved in this compound metabolism belong to Class I (comprising α, β, and γ subunits), Class II, and Class IV. nih.govnih.gov These isozymes are encoded by at least seven different genes and exhibit different tissue distributions and kinetic properties, such as their Michaelis constant (Km) for this compound. nih.govnih.govwikipedia.org For instance, Class I ADH isozymes have a low Km for this compound (below 5 mM), making them highly efficient at metabolizing this compound even at low concentrations. nih.gov In contrast, other isozymes have a higher Km and contribute more significantly to this compound metabolism at higher blood alcohol levels. youtube.com

| ADH Class | Isozyme(s) | Typical Km for this compound | Primary Location(s) |

|---|---|---|---|

| Class I | α, β, γ subunits | Low ( < 5 mM) | Liver, Stomach Lining |

| Class II | π-ADH | Relatively High | Liver |

| Class IV | µ-ADH or σ-ADH | High | Stomach, Esophagus |

| Class III | χ-ADH | Very High (Inactive with this compound under physiological conditions) | Ubiquitous |

Microsomal this compound-Oxidizing System (MEOS) via Cytochrome P450 (CYP2E1) Activity

The microsomal this compound-oxidizing system (MEOS) is an alternative pathway for this compound metabolism that occurs in the smooth endoplasmic reticulum of liver cells. wikipedia.org This system becomes particularly significant after chronic alcohol consumption and at high blood alcohol concentrations. nih.govwikipedia.org The key enzyme in the MEOS pathway is Cytochrome P450 2E1 (CYP2E1). wikipedia.orgnih.govnih.gov

The activity of MEOS, and specifically CYP2E1, is inducible. nih.govresearchgate.net Chronic exposure to this compound leads to an increase in the levels and activity of CYP2E1. nih.govnih.gov This induction contributes to the metabolic tolerance to alcohol observed in individuals with chronic heavy alcohol use, as it increases the rate of this compound clearance. nih.govnih.gov The MEOS pathway oxidizes this compound to acetaldehyde while consuming NADPH and oxygen. wikipedia.org

A significant consequence of MEOS activity is the production of reactive oxygen species (ROS), such as hydroxyethyl radicals. nih.govkarger.comoup.com The generation of these free radicals can lead to oxidative stress, contributing to liver damage. nih.govnih.govlongdom.org

Catalase-Mediated this compound Oxidation and H2O2 Dependence

A third, generally minor, pathway for this compound oxidation involves the enzyme catalase, which is located in the peroxisomes of cells. tufts.edunih.gov The catalase-mediated oxidation of this compound to acetaldehyde is dependent on the presence of hydrogen peroxide (H2O2). tufts.edunih.govnih.gov The reaction involves the catalase-H2O2 complex, which then oxidizes this compound. nih.govnih.gov

Extrahepatic this compound Metabolism Contributions

While the liver is the primary site of this compound metabolism, other tissues also contribute to its breakdown. This is known as extrahepatic metabolism. The stomach is a significant site of "first-pass metabolism" of this compound, particularly due to the presence of Class IV ADH (σ-ADH) in the gastric mucosa. nih.govnih.gov This initial metabolism in the stomach reduces the amount of this compound that reaches the systemic circulation.

The brain also possesses the enzymatic machinery to metabolize this compound, including catalase, CYP2E1, and to a lesser extent, ADH. nih.govnih.govoup.com The metabolism of this compound within the brain may contribute to some of the central effects of alcohol. oup.com

Acetaldehyde Biotransformation and Its Reactive Species Production

The initial product of all three oxidative pathways of this compound metabolism is acetaldehyde, a highly reactive and toxic compound. pitt.edutaylorandfrancis.com The accumulation of acetaldehyde is responsible for many of the adverse effects associated with alcohol consumption.

Aldehyde Dehydrogenase (ALDH) Activity and Genetic Polymorphisms

Acetaldehyde is rapidly oxidized to acetate (B1210297), a much less toxic substance, by the enzyme aldehyde dehydrogenase (ALDH). pitt.edunih.govtufts.edutaylorandfrancis.com This conversion primarily takes place in the mitochondria of liver cells. nih.gov There are multiple isozymes of ALDH, but the major one responsible for acetaldehyde oxidation is ALDH2. tufts.eduwikipedia.org

Significant genetic variation exists in the gene encoding the ALDH2 enzyme, particularly prevalent in individuals of East Asian descent. taylorandfrancis.com A common polymorphism, known as ALDH22, results in a nearly inactive form of the enzyme. ingentaconnect.com Individuals who are heterozygous (ALDH21/*2) have a drastically reduced capacity to metabolize acetaldehyde. nih.govoup.com This leads to an accumulation of acetaldehyde in the blood after consuming even small amounts of alcohol, causing characteristic physiological responses such as facial flushing, nausea, and tachycardia. taylorandfrancis.comumich.edu This genetic variation offers a protective effect against alcoholism due to these adverse reactions. nih.govresearchgate.net

| Genotype | ALDH2 Enzyme Activity | Acetaldehyde Level After this compound Consumption | Associated Physiological Response |

|---|---|---|---|

| ALDH21/1 | Normal | Low | None |

| ALDH21/2 | Significantly Reduced | High | Facial flushing, nausea, tachycardia |

| ALDH22/2 | Virtually Absent | Very High | Severe adverse reactions to alcohol |

Acetaldehyde-Protein Adduct Formation and Cellular Consequences

Acetaldehyde, the primary metabolite of this compound, is a highly reactive compound that can form covalent bonds with various biological molecules, including proteins. nih.govoup.com This process, known as adduct formation, leads to structural and functional alterations of proteins, which can have significant cellular consequences. nih.gov The formation of these adducts is a key mechanism underlying the toxic effects of this compound consumption. nih.gov

Acetaldehyde preferentially reacts with nucleophilic groups in proteins, such as the free ε-amino group of lysine (B10760008) residues, α-amino groups, and to a lesser extent, cysteine and aromatic amino acids. nih.govoup.com The resulting acetaldehyde-protein adducts can impair the normal function of a wide range of proteins, including enzymes involved in crucial metabolic pathways. nih.gov

The accumulation of acetaldehyde-protein adducts can trigger a cascade of detrimental cellular events. These adducts are recognized by the immune system as foreign, which can lead to an autoimmune response against hepatocytes, contributing to liver injury. nih.gov Furthermore, the formation of these adducts can induce oxidative stress and promote the generation of reactive oxygen species (ROS), leading to lipid peroxidation and further cellular damage. nih.govresearchgate.net

Research has shown that acetaldehyde can also form hybrid adducts with other molecules, such as malondialdehyde (MDA), a product of lipid peroxidation. nih.govresearchgate.net These malondialdehyde-acetaldehyde (MAA) adducts have been detected in the livers of this compound-fed rats and are considered to be highly immunogenic. researchgate.net The formation of such adducts can amplify the inflammatory response and contribute to the progression of alcoholic liver disease. nih.govresearchgate.net

The cellular consequences of acetaldehyde-protein adduct formation are summarized in the table below:

| Cellular Consequence | Description |

| Protein Dysfunction | Alteration of protein structure and function, leading to impaired enzymatic activity and disruption of cellular processes. nih.gov |

| Immune Response | Recognition of adducts as neoantigens, triggering an autoimmune response and inflammation. nih.gov |

| Oxidative Stress | Promotion of reactive oxygen species (ROS) production, leading to lipid peroxidation and cellular damage. nih.gov |

| DNA Damage | Acetaldehyde can also form adducts with DNA, leading to mutations and an increased risk of cancer. nih.govnih.gov |

| Fibrogenesis | Stimulation of hepatic stellate cells, leading to the excessive deposition of extracellular matrix proteins and fibrosis. nih.gov |

Redox State Dysregulation: NAD+/NADH Ratio Alterations and Implications

The metabolism of this compound by alcohol dehydrogenase and aldehyde dehydrogenase is a process that significantly alters the intracellular redox state, primarily by reducing the coenzyme nicotinamide adenine dinucleotide (NAD+) to its reduced form, NADH. oup.comnih.gov This leads to a marked decrease in the NAD+/NADH ratio within both the cytoplasm and mitochondria. nih.govyoutube.com This shift in the redox balance has profound implications for numerous metabolic pathways that are dependent on the availability of NAD+.

The increased concentration of NADH inhibits metabolic processes that require NAD+ as a coenzyme. nih.govyoutube.com For instance, the high NADH levels impede the citric acid cycle, a central pathway for energy production, by inhibiting key enzymes such as citrate synthase and α-ketoglutarate dehydrogenase. oup.comyoutube.com

Furthermore, the altered NAD+/NADH ratio directly impacts the metabolism of carbohydrates, lipids, and proteins. nih.gov The excess NADH promotes the conversion of pyruvate (B1213749) to lactate, which can lead to lactic acidosis. oup.comyoutube.com It also inhibits gluconeogenesis, the process of synthesizing glucose from non-carbohydrate precursors, by limiting the availability of pyruvate. oup.commdpi.com

The disruption of the NAD+/NADH ratio also has significant implications for gene expression and cellular signaling. The activity of sirtuins, a class of NAD+-dependent deacetylases that regulate various cellular processes, is suppressed by the decreased availability of NAD+. researchgate.net This can lead to alterations in histone acetylation and gene expression patterns. youtube.comnih.gov

The key implications of the altered NAD+/NADH ratio are outlined in the table below:

| Metabolic Consequence | Description |

| Inhibition of Citric Acid Cycle | High NADH levels inhibit key enzymes, reducing the cell's capacity for energy production. oup.comyoutube.com |

| Lactic Acidosis | The excess NADH drives the conversion of pyruvate to lactate, leading to an accumulation of lactic acid. oup.comyoutube.com |

| Inhibition of Gluconeogenesis | The decreased availability of NAD+ and pyruvate impairs the synthesis of glucose, which can lead to hypoglycemia. oup.commdpi.com |

| Fatty Acid Synthesis | The high NADH levels promote the synthesis of fatty acids and triglycerides, contributing to hepatic steatosis. nih.govnih.gov |

| Altered Gene Expression | The reduced activity of NAD+-dependent enzymes like sirtuins can lead to changes in histone acetylation and gene regulation. researchgate.netnih.gov |

This compound's Impact on Intermediary Metabolism and Nutrient Homeostasis

This compound metabolism significantly perturbs intermediary metabolism and the homeostasis of essential nutrients. nih.gov These disturbances are a direct consequence of the altered redox state and the toxic effects of acetaldehyde.

Lipid Metabolism Disturbances and Steatosis Pathogenesis

One of the most prominent metabolic consequences of this compound consumption is the accumulation of lipids in the liver, a condition known as hepatic steatosis or fatty liver. nih.govnih.gov This is a result of multiple disruptions in lipid metabolism.

The increased NADH/NAD+ ratio resulting from this compound oxidation inhibits the β-oxidation of fatty acids, the primary pathway for their degradation. nih.govphysiology.org This inhibition is mediated by the reduced activity of NAD+-dependent dehydrogenases involved in the process. nih.govphysiology.org

Simultaneously, this compound metabolism promotes the synthesis of fatty acids and triglycerides. nih.govyoutube.com The excess NADH and acetyl-CoA generated from this compound oxidation provide the necessary substrates and reducing equivalents for de novo lipogenesis. youtube.comnih.gov Furthermore, this compound can activate key transcription factors, such as sterol regulatory element-binding protein-1c (SREBP-1c), which upregulate the expression of genes involved in fatty acid synthesis. nih.govphysiology.org

This compound also impairs the secretion of very-low-density lipoproteins (VLDL) from the liver, which are responsible for transporting triglycerides to peripheral tissues. frontiersin.org This further contributes to the accumulation of fat within hepatocytes.

The key mechanisms contributing to alcoholic steatosis are summarized below:

| Mechanism | Description |

| Inhibition of Fatty Acid Oxidation | The high NADH/NAD+ ratio inhibits β-oxidation, reducing the breakdown of fatty acids. nih.govphysiology.org |

| Increased Fatty Acid Synthesis | This compound metabolism provides substrates and stimulates key enzymes and transcription factors for de novo lipogenesis. nih.govnih.gov |

| Impaired VLDL Secretion | The transport of triglycerides out of the liver is hindered, leading to their accumulation. frontiersin.org |

| Increased Fatty Acid Uptake | This compound can enhance the uptake of fatty acids from the circulation into the liver. nih.govfrontiersin.org |

Carbohydrate Metabolism Alterations and Gluconeogenesis Inhibition

This compound consumption has a profound impact on carbohydrate metabolism, primarily by inhibiting gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors. oup.commdpi.com This inhibition is a direct consequence of the increased NADH/NAD+ ratio. oup.commdpi.com

The high levels of NADH shift the equilibrium of the lactate dehydrogenase reaction towards the formation of lactate from pyruvate. oup.comoup.com This depletes the available pool of pyruvate, a key substrate for gluconeogenesis. oup.commdpi.com The reduced availability of pyruvate limits the activity of pyruvate carboxylase, the rate-limiting enzyme in gluconeogenesis. mdpi.com

This compound also inhibits the conversion of other gluconeogenic precursors, such as lactate, glycerol, and certain amino acids, into glucose. oup.commdpi.com This impairment of gluconeogenesis can lead to hypoglycemia, particularly in individuals with depleted glycogen stores. oup.comkarger.com

Retinoid and Methyl Group Metabolism Perturbations

This compound consumption interferes with the metabolism of essential nutrients, including retinoids (vitamin A and its derivatives) and compounds involved in methyl group transfer. nih.govmdpi.com

The enzymes involved in this compound metabolism, such as alcohol dehydrogenase and cytochrome P450 2E1 (CYP2E1), also participate in the metabolism of retinol to its active form, retinoic acid. mdpi.com Chronic this compound consumption can lead to a depletion of hepatic retinoid stores by increasing their breakdown and enhancing their mobilization to other tissues. mdpi.com

This compound also disrupts methyl group metabolism by altering the hepatic metabolism of methionine. nih.govnortheastern.edu This leads to a decrease in the levels of S-adenosylmethionine (SAM), the primary methyl group donor in the body. nih.govnih.gov The reduction in SAM levels can impair numerous methylation reactions that are crucial for DNA synthesis and repair, gene expression, and the synthesis of phospholipids. nih.gov

The decreased SAM levels can also lead to an accumulation of homocysteine, which is associated with an increased risk of various health problems. nih.gov Furthermore, the altered ratio of SAM to S-adenosylhomocysteine (SAH) can inhibit the activity of DNA methyltransferases, leading to global DNA hypomethylation and altered gene expression. nih.govresearchgate.net

Molecular Mechanisms of Ethanol Action on Biological Systems

Direct and Indirect Molecular Targets of Ethanol (B145695)

This compound interacts with a diverse set of molecular targets, leading to alterations in cellular function. These targets include ion channel subunits, intracellular signaling proteins, and potentially membrane lipids. nih.gov While direct binding sites for this compound have been identified on some proteins, for many others, the effects are considered indirect. nih.govnih.gov Criteria for identifying a direct this compound molecular target include alteration of protein function by 15-150 mM this compound in vitro, evidence of a putative binding site through mutagenesis, consistent results from in vivo manipulation of the protein, and physical structural studies demonstrating this compound molecule(s) at proposed sites. nih.gov

Ligand-Gated Ion Channel Modulation

Ligand-gated ion channels (LGICs) are a major superfamily of proteins that are key targets for this compound's actions in the brain. These pentameric channels, including GABAA, glycine (B1666218), nicotinic acetylcholine, and serotonin-3 receptors, are sensitive to pharmacologically relevant concentrations of this compound. researchgate.netplos.orgnih.govnih.gov this compound's modulation of LGICs involves interactions with membrane-spanning domains within these proteins, leading to allosteric changes in conformation. researchgate.net

Gamma-aminobutyric Acid (GABA) Receptor Potentiation

This compound is known to enhance GABAergic neurotransmission, primarily through positive allosteric modulation of GABAA receptors. wikipedia.orgnih.govconsensus.appnih.govfrontiersin.org This potentiation contributes to many of the behavioral and cognitive effects of this compound, including its sedative and anxiolytic effects. nih.govconsensus.app Studies suggest that this compound enhances GABAA receptor function by increasing chloride conductance. nih.gov The sensitivity of GABAA receptors to this compound can vary depending on their subunit composition, with extrasynaptic receptors containing the δ subunit showing sensitivity to low this compound concentrations (3-20 mM). consensus.appfrontiersin.orgnih.gov

Research findings on this compound's potentiation of GABAA receptors include observations in acutely dissociated neurons from rat neocortical slices and primary neuronal cultures, where this compound concentrations ranging from 1 to 50 mM potentiated GABAA responses. nih.gov Single-channel recordings have shown that this compound enhances the frequency of GABA-mediated channel opening events, mean open time, open time percentage, frequency of opening bursts, and mean burst duration. nih.gov

Data on this compound Potentiation of GABAA Receptor Function:

| This compound Concentration Range (mM) | Observed Effect on GABAA Receptors | Experimental Preparation | Source |

| 1-50 | Potentiation of GABAA responses | Acutely dissociated neurons (rat neocortex), primary cultures | nih.gov |

| 3-20 | Potentiation (low concentrations) | Extrasynaptic δ-subunit containing receptors | consensus.appnih.gov |

| 30-150 | Stronger potentiation of phasic inhibition | Hippocampal neurons from dnActRIB mice | d-nb.info |

N-methyl-D-aspartate (NMDA) Receptor Inhibition

Acute this compound exposure inhibits the function of NMDA receptors, a type of ionotropic glutamate (B1630785) receptor. wikipedia.orgnih.govnih.govpnas.orgkjpp.net This inhibition is widely thought to contribute to this compound's acute amnesic effects and the blockade of long-term potentiation (LTP) in brain regions like the hippocampus. nih.govpnas.org this compound's inhibitory effect on NMDA receptors may involve changes in the phosphorylation state of the receptors, particularly a reduction in the phosphorylation of tyrosine residue 1472 on the NR2B subunit. nih.govpnas.org This site is known to regulate the endocytosis and function of NMDA receptors. pnas.org

Research indicates that striatal-enriched protein tyrosine phosphatase (STEP) may play a role in this compound's inhibition of NMDA receptor function by contributing to the dephosphorylation of tyrosine sites on NR2B receptors. pnas.org

Data on this compound Inhibition of NMDA Receptor Function:

| Observed Effect on NMDA Receptors | Proposed Mechanism Involved | Relevant Subunit/Site | Source |

| Inhibition of channel activity | Changes in phosphorylation state | NR2B subunit (Tyr1472) | nih.govpnas.org |

| Inhibition of LTP | Dephosphorylation via STEP | NR2B subunit | pnas.org |

| Inhibition of function | Altered phosphorylation and compartmentalization | Not specified | kjpp.net |

Chronic this compound exposure can lead to compensatory "up-regulation" of NMDA receptor-mediated functions, which is thought to contribute to the development of this compound tolerance and dependence. nih.govfrontiersin.org

Glycine Receptor Modulation

Glycine receptors (GlyRs), another class of pentameric ligand-gated ion channels, are also sensitive targets for this compound, particularly at low concentrations (5 to 100 mM). pnas.orgnih.govuzh.chnih.gov GlyRs are important mediators of synaptic inhibition in the spinal cord and brainstem, and are also found in higher brain regions like the hippocampus and nucleus accumbens. nih.govfrontiersin.org this compound enhances glycine-evoked currents, and this potentiation is believed to involve direct interaction with specific regions in the transmembrane domains and/or intracellular modulation mediated by Gβγ dimers. nih.govnih.govnih.gov